molecular formula C5H8N2O3 B1360120 Nitrosoproline CAS No. 2571-28-0

Nitrosoproline

Cat. No. B1360120
CAS RN: 2571-28-0
M. Wt: 144.13 g/mol
InChI Key: WLKPHJWEIIAIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrosoproline is a nitroso derivative of the amino acid proline . It is also known as 1-Nitroso-L-proline .


Synthesis Analysis

Endogenous formation of Nitrosoproline has been reported in humans from sodium nitrite and proline . This was based on the finding of Nitrosoproline in the urine from male volunteers who had ingested proline and vegetable juice as a source of nitrite .


Molecular Structure Analysis

The molecular formula of Nitrosoproline is C5H8N2O3 . Its average mass is 144.129 Da and its monoisotopic mass is 144.053497 Da .


Physical And Chemical Properties Analysis

Nitrosoproline has a density of 1.6±0.1 g/cm3, a boiling point of 391.7±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . Its molar refractivity is 32.6±0.5 cm3 .

Scientific Research Applications

  • Photogenotoxicity and Carcinogenicity : NPRO combined with natural sunlight or UVA radiation can cause DNA strand cleavage and nitric oxide formation, leading to mutagenicity in certain bacterial strains and DNA breakage in human cells. This interaction might contribute to UVA-induced carcinogenic risk (Arimoto-Kobayashi et al., 2002).

  • Presence in Food and Beverages : NPRO has been detected in beer and cooked sausages. In beer, its presence is considered non-hazardous to health. In sausages, its formation correlates with nitrite levels, and certain additives like erythorbic acid can inhibit its formation (Tricker & Preussmann, 2005); (Herrmann et al., 2015).

  • Chemical Analysis Techniques : A method for determining total N-nitroso compounds, including NPRO, using chemical denitrosation and chemiluminescence detection has been developed. This method is useful for analyzing food, personal care products, and human body fluids (Wang et al., 2005).

  • Nitrosation and Nitration in Biological Contexts : NPRO can induce nitrosation and nitration of cellular components like glutathione and tyrosine under UV light, suggesting potential cellular impacts in humans exposed to sunlight (Naka et al., 2010).

  • DNA Adduct Formation : NPRO under UVA irradiation can interact with DNA nucleosides like adenine and guanine, forming mutagenic photoproducts. This highlights its potential role in photogenotoxicity (Aoyama et al., 2019); (Asahi et al., 2020).

  • Influence on Cellular Activity : Studies have shown that NPRO can affect DNA synthesis in various organs, with tissue-specific responses observed in the presence of other nitrosamines (Hellman & Tjälve, 2009).

  • Role in Groundwater Contamination : Research on N-nitrosamines, including NPRO, in groundwater recharge systems indicates their biodegradability under both oxic and anoxic conditions, crucial for environmental safety (Drewes et al., 2006).

  • Interaction with Other Compounds : The combination of NPRO with other compounds, such as garlic components, has been studied for its effects on nitrosation processes and potential health benefits (Cope et al., 2009).

properties

IUPAC Name

1-nitrosopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKPHJWEIIAIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860015
Record name 1-Nitrosoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrosoproline

CAS RN

2571-28-0, 7519-36-0
Record name NSC109546
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-Nitrosoproline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Nitrosoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Nitrosoproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041946
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrosoproline
Reactant of Route 2
Nitrosoproline
Reactant of Route 3
Nitrosoproline
Reactant of Route 4
Nitrosoproline
Reactant of Route 5
Nitrosoproline
Reactant of Route 6
Nitrosoproline

Citations

For This Compound
2,610
Citations
PP Chakradeo, J Nair, SV Bhide - Cancer letters, 1994 - Elsevier
… -nitrosoproline on day 1 as compared with betel quid chewers with tobacco and without tobacco and those in the ‘no habit’ group. Levels of N-nitrosoproline … N-nitrosoproline levels was …
Number of citations: 19 www.sciencedirect.com
S Arimoto-Kobayashi, Y Ando, Y Horai… - …, 2002 - academic.oup.com
N -Nitrosoproline (NPRO) is endogenously formed from proline and nitrite. NPRO has been reported to be nonmutagenic and noncarcinogenic. In this study, we have detected the direct …
Number of citations: 30 academic.oup.com
CD Leaf, AJ Vecchio, DA Roe, JH Hotchkiss - Carcinogenesis, 1987 - academic.oup.com
… , A'-nitrosoproline formed from 12.5 mmol NaNOj and 155 mmol L-proline; broken line, A'nitrosoproline … No detectable A'-nitrosoproline was formed when the reaction vial contained 12.5 …
Number of citations: 128 academic.oup.com
CN Hall, JS Kirkham, TC Northfield - Gut, 1987 - gut.bmj.com
Measurement of N-nitroso compounds in gastric juice by different methods has given conflicting results. In order to resolve this controversy, we have assessed endogenous nitrosation …
Number of citations: 25 gut.bmj.com
H Ohshima, H Bartsch - Cancer Research, 1981 - AACR
Endogenous formation of N-nitrosoproline (NPRO) was demonstrated by monitoring its excretion in the urine of a male volunteer who had ingested vegetable juice, as a source of nitrate…
Number of citations: 539 aacrjournals.org
D Hoffmann, KD Brunnemann - Cancer research, 1983 - AACR
It was the goal of this study to assay the potential of inhaled cigarette smoke for endogenous N-nitrosation of amines in smokers by means of measuring urinary excretion of N-…
Number of citations: 110 aacrjournals.org
WG Stillwell, J Glogowski, HX Xu, JS Wishnok… - Cancer research, 1991 - AACR
Urinary excretion levels of nitrate and N-nitrosoproline were determined in 160 individuals in a Colombian population at high risk for gastric cancer. In 156 of these subjects urinary …
Number of citations: 79 aacrjournals.org
JK Baker, CY Ma - Journal of agricultural and food chemistry, 1978 - ACS Publications
… samples containing 100 ppb N-nitrosoproline. A number of commercialmeat samples were also examined and were found to contain very low levels of Nnitrosoproline in some samples. …
Number of citations: 10 pubs.acs.org
SS Mirvish, AC Grandjean, H Moller, S Fike… - … , biomarkers & prevention …, 1992 - AACR
The N-nitrosoproline (NPRO) test for in vivo nitrosation was applied in a study of 44 rural Nebraska men drinking high- or low-nitrate water from private wells. The subjects followed diets …
Number of citations: 79 aacrjournals.org
C Chu, PN Magee - Cancer research, 1981 - AACR
… C]nitrosoproline and [carboxyl- 14 C]nitrosoproline was studied … Studies of the disappearance of nitrosoproline from the … of radioactivity from the labeled nitrosoproline to DNA or RNA of …
Number of citations: 63 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.